molecular formula C12H23NO B13286841 2,6-Dimethyl-4-(oxan-4-yl)piperidine

2,6-Dimethyl-4-(oxan-4-yl)piperidine

Cat. No.: B13286841
M. Wt: 197.32 g/mol
InChI Key: PDKOGBDIEMIECM-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(oxan-4-yl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of two methyl groups at the 2 and 6 positions and an oxan-4-yl group at the 4 position of the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(oxan-4-yl)piperidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can afford enantiomerically enriched 2,6-disubstituted piperidines . Another approach involves the reduction of 2,6-dimethylpyridine (2,6-lutidine) to produce 2,6-dimethylpiperidine, which can then be further functionalized to introduce the oxan-4-yl group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using cost-effective and efficient methods. The use of multicomponent reactions, hydrogenation, and cyclization processes are common in industrial settings to produce piperidine derivatives .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(oxan-4-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced piperidines, and various substituted piperidine derivatives .

Scientific Research Applications

2,6-Dimethyl-4-(oxan-4-yl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(oxan-4-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to interact with neurotransmitter receptors, enzymes, and ion channels. The presence of the oxan-4-yl group may enhance the compound’s binding affinity and selectivity towards certain targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-4-(oxan-4-yl)piperidine is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

2,6-dimethyl-4-(oxan-4-yl)piperidine

InChI

InChI=1S/C12H23NO/c1-9-7-12(8-10(2)13-9)11-3-5-14-6-4-11/h9-13H,3-8H2,1-2H3

InChI Key

PDKOGBDIEMIECM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(N1)C)C2CCOCC2

Origin of Product

United States

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